molecular formula C6H6ClNO4S B1451859 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1000932-01-3

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1451859
CAS No.: 1000932-01-3
M. Wt: 223.63 g/mol
InChI Key: POMZQIUIOJIHIN-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1000932-01-3) is a high-value pyrrole derivative that serves as a versatile synthetic building block in medicinal chemistry and drug discovery . Its significant research value is highlighted by its role as a key intermediate in the design and synthesis of novel pyrrole-2-carboxamide compounds, which are promising inhibitors of the Mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is an essential transporter protein in Mycobacterium tuberculosis , and its inhibition disrupts the synthesis of the bacterial cell wall, presenting a compelling strategy for developing new anti-tuberculosis agents . This compound is expertly engineered with a chlorosulfonyl group at the 4-position and a carboxylic acid at the 2-position of the 1-methylpyrrole scaffold, providing two distinct reactive sites for further chemical modification . This allows researchers to conduct sequential derivatizations, for instance, by converting the acid chloride or creating sulfonamide linkages, to build complex molecular architectures aimed at targeting hydrophobic binding pockets in biological systems . It is supplied as a powder and requires storage at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chlorosulfonyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMZQIUIOJIHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-01-3
Record name 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically proceeds through:

  • Construction of the 1-methylpyrrole-2-carboxylic acid core.
  • Introduction of the chlorosulfonyl group at the 4-position.
  • Control of regioselectivity and purity through reaction conditions and purification techniques.

Preparation of the Pyrrole Core and Initial Functionalization

A common starting point is 1-methylpyrrole derivatives bearing a carboxylic acid or ester group at the 2-position. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate has been used as a precursor for related halogenated pyrroles.

  • Selective Chlorination: Electrophilic chlorination using N-chlorosuccinimide (NCS) at low temperatures (0 °C to room temperature) is employed to introduce chlorine selectively at the 4-position of the pyrrole ring. This step is sensitive and can lead to mixtures requiring chromatographic separation.

  • Alternative Acylating Agents: To avoid difficult separations, trichloroacetylpyrrole intermediates have been synthesized from pyrrole-2-carbaldehyde via Wolff–Kishner reduction and Friedel–Crafts acylation. These intermediates are then monochlorinated with NCS at room temperature to yield chlorinated pyrrole derivatives in good yields (~61%) after recrystallization.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO2Cl) is typically introduced via sulfonation followed by chlorination of the sulfonic acid or sulfonate intermediate.

  • Sulfonation: The pyrrole ring is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonyl chloride group at the desired position (4-position). Reaction temperature and time are critical to avoid over-chlorosulfonation or ring degradation.

  • Use of Thionyl Chloride: In some protocols, thionyl chloride (SOCl2) is used to convert carboxylic acid groups into acid chlorides, which can be further functionalized. For example, 4-(2-(bicyclo[1.1.1]pentan-1-ylamino)-2-oxoacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid was converted to its acid chloride by reaction with thionyl chloride at 115 °C for 6 hours. This step is analogous to chlorosulfonylation in terms of introducing reactive chlorinated functional groups.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 Pyrrole-2-carbaldehyde → Wolff–Kishner reduction + Friedel–Crafts acylation Preparation of trichloroacetylpyrrole intermediate Not specified in detail
2 Trichloroacetylpyrrole + N-chlorosuccinimide (NCS), dichloromethane, room temperature, overnight Monochlorination at 4-position 61% isolated yield after recrystallization; pure white crystals; mp 140–142 °C
3 4-(2-(bicyclo[1.1.1]pentan-1-ylamino)-2-oxoacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid + thionyl chloride, toluene, 115 °C, 6 h Conversion to acid chloride intermediate Crude acid chloride used directly in next step
4 Subsequent functionalization with amines or other nucleophiles Formation of amides or sulfonamides High purity products obtained after workup

Analytical and Structural Confirmation

  • NMR Spectroscopy: The chlorinated pyrrole derivatives show characteristic proton signals, e.g., singlets and doublets corresponding to the pyrrole ring protons and methyl substituents. For instance, 1H NMR of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole shows signals at δ 10.37 (s, 1H), 7.31 (d, J=2.9 Hz, 1H), and 2.41 (s, 2H).

  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with chlorosulfonylated pyrrole derivatives.

  • Melting Points: Crystallization and melting point determination provide additional purity and identity confirmation (e.g., mp 140–142 °C for monochlorinated trichloroacetylpyrrole).

Summary Table of Key Preparation Parameters

Parameter Method/Condition Outcome Reference
Starting material Pyrrole-2-carbaldehyde or ethyl 5-methyl-1H-pyrrole-2-carboxylate Pyrrole core with carboxylic acid/ester
Chlorination reagent N-chlorosuccinimide (NCS) Selective 4-position chlorination 61% yield, room temp, overnight
Sulfonylation reagent Chlorosulfonic acid or thionyl chloride Introduction of chlorosulfonyl group or acid chloride formation Reaction at elevated temperature (e.g., 115 °C)
Purification Recrystallization from dichloromethane Pure crystalline product
Characterization 1H NMR, 13C NMR, HRMS, melting point Structural confirmation

Research Findings and Practical Considerations

  • Selectivity: Electrophilic chlorination using NCS is regioselective but may require careful control of temperature and stoichiometry to avoid multiple chlorination sites.

  • Yield Optimization: Direct chlorination of trichloroacetylpyrrole intermediates yields pure products with simplified purification compared to chlorination of ester derivatives.

  • Scalability: The gram-scale synthesis of chlorinated pyrrole intermediates has been demonstrated with reproducible yields and purity.

  • Functional Group Compatibility: The use of thionyl chloride for acid chloride formation is compatible with subsequent amide bond formation, enabling further derivatization.

Chemical Reactions Analysis

This compound undergoes various reactions, including substitution, reduction, and coupling reactions. It reacts with nucleophiles, leading to substitution of the chlorosulfonyl group. Reductive conditions can transform the chlorosulfonyl group into other functional groups, while coupling reactions with appropriate reagents can extend the molecular framework. Major products depend on the chosen reagents and reaction conditions, with common reagents including nucleophiles like amines and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Serves as an intermediate for synthesizing complex organic molecules.
  • Facilitates the development of new chemical entities through nucleophilic substitution reactions.

2. Medicinal Chemistry

  • Drug Development : Exhibits potential in developing new therapeutic agents by inhibiting enzymes involved in drug metabolism.
  • Bioconjugation : The reactive chlorosulfonyl group allows for modifications of biomolecules, aiding studies on protein interactions and functions.

3. Biological Studies

  • Used to modify biomolecules to investigate protein functions and interactions.
  • Its interactions can alter protein conformations, impacting biological pathways relevant to pharmacokinetics.

4. Material Science

  • Valuable in polymer synthesis due to its reactivity, contributing to the development of novel materials with specific properties.

Case Study 1: Medicinal Chemistry

A study demonstrated that derivatives of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibited significant inhibition of bacterial DNA gyrase B, suggesting its potential as an antimicrobial agent. The compound showed low nanomolar inhibitory activity against gram-positive bacteria, highlighting its relevance in drug development .

Case Study 2: Protein Interaction Studies

Research involving bioconjugation techniques utilizing this compound has shown promising results in modifying proteins for better understanding their function in various biological pathways. The chlorosulfonyl group facilitates targeted modifications that can elucidate protein interactions .

Mechanism of Action

The effects of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid arise from its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, enabling modifications of organic structures. Its interactions with biomolecules can alter protein conformations and functions, impacting biological pathways. Specific molecular targets and pathways depend on the application and environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrrole Ring

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
  • Structure : Pyrrole ring with a 3-chlorophenyl group at the 4-position and a carboxylic acid at the 2-position.
  • Applications: Primarily explored in drug discovery for its interactions with biological targets, such as enzymes or receptors.
  • Key Difference : The absence of a chlorosulfonyl group limits its utility in sulfonamide-based coupling reactions.
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
  • Structure : Features a trifluoromethylphenyl group at the 5-position.
  • Applications: The trifluoromethyl group is strongly electron-withdrawing, which may stabilize the pyrrole ring and enhance metabolic stability in pharmaceutical applications.
  • Key Difference : The trifluoromethylphenyl group introduces steric bulk and electronic effects distinct from the chlorosulfonyl group.

Functional Group Modifications

Methyl 4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
  • Structure : Methyl ester derivative of the target compound.
  • Applications : Used as an intermediate in organic synthesis. The ester group (vs. carboxylic acid) reduces polarity, simplifying purification in multi-step reactions. For example, Hairui Chem supplies this compound (CAS 69812-32-4) for custom synthesis .
  • Key Difference : The ester group requires hydrolysis to regenerate the carboxylic acid, adding a step in synthetic workflows.
Ethyl 4-(Chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
  • Structure : Incorporates a fluorine atom at the 3-position and an ethyl ester.
  • This compound (CAS 1638268-96-8) is used in fluorinated drug analogs .
  • Key Difference: Fluorination increases stability against oxidative degradation compared to non-fluorinated analogs.

Heterocyclic Ring Analogues

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
  • Structure : Pyrazole ring (two adjacent nitrogen atoms) with chloro and carboxylic acid groups.
  • Applications : Pyrazole derivatives are common in agrochemicals and kinase inhibitors. The chloro substituent at the 4-position may direct regioselectivity in cross-coupling reactions .
  • Key Difference : The pyrazole ring’s electronic properties differ from pyrrole, affecting aromatic stabilization and reactivity.
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
  • Structure : Pyrrole ring substituted with a chloro-methoxyphenyl group.
  • Applications: The methoxy group is electron-donating, which could modulate electronic effects in metal-catalyzed reactions.
  • Key Difference : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing chlorosulfonyl group.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key Reference
4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₆H₆ClNO₄S Chlorosulfonyl, carboxylic acid USP5 inhibitor synthesis
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ 3-Chlorophenyl, carboxylic acid Drug discovery
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate C₈H₈ClNO₄S Chlorosulfonyl, methyl ester Synthetic intermediate
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid C₅H₅ClN₂O₂ Chloro, pyrazole ring Agrochemical intermediates
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid C₁₃H₁₀F₃NO₂ Trifluoromethylphenyl Inflammation/cancer research

Research Findings and Trends

  • Reactivity : The chlorosulfonyl group in the target compound enables efficient sulfonamide formation, as demonstrated in USP5 inhibitor synthesis . In contrast, pyrazole or trifluoromethylphenyl derivatives prioritize electronic modulation over reactive group availability.
  • Biological Activity : Compounds with aryl substituents (e.g., 3-chlorophenyl or trifluoromethylphenyl) show enhanced target affinity in medicinal chemistry, whereas chlorosulfonyl derivatives excel as synthetic intermediates .
  • Stability : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a critical factor in drug development .

Biological Activity

4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with notable biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring substituted with chlorosulfonyl and carboxylic acid groups, alongside a methyl group, which contributes to its distinct reactivity and functional properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

The molecular formula of this compound is C6H6ClNO4SC_6H_6ClNO_4S. Its structure includes:

  • A pyrrole ring which is known for its role in various biological processes.
  • A chlorosulfonyl group , enhancing its reactivity towards nucleophiles.
  • A carboxylic acid group , which can participate in hydrogen bonding and other interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, allowing modifications of organic structures. This interaction can alter protein conformations and functions, impacting biological pathways relevant to drug metabolism and pharmacokinetics.

Biological Activity Highlights

Research indicates that this compound exhibits several promising biological activities:

  • Inhibition of Cytochrome P450 Enzymes : Preliminary studies have shown that it inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition suggests potential applications in drug design, particularly for enhancing the efficacy of pharmaceutical compounds by modulating metabolic pathways.
  • Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyrrole compounds have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV, indicating potential as broad-spectrum antibacterial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives closely related to this compound:

Study Findings
Study 1 Investigated the inhibition of CYP enzymes by ethyl derivatives of the compound. Found significant inhibition rates suggesting utility in drug development.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus and E. coli, reporting minimal inhibitory concentrations (MIC) as low as 1 μg/mL for certain analogs .
Study 3 Explored structure-activity relationships (SAR) in pyrrole derivatives, revealing that modifications to the pyrrole ring can enhance bioactivity while maintaining low cytotoxicity .

Applications in Medicinal Chemistry

The unique chemical structure of this compound positions it as a valuable candidate in various applications:

  • Drug Development : Its ability to inhibit specific enzymes involved in drug metabolism makes it a candidate for developing new therapeutic agents that require modulation of metabolic pathways.
  • Bioconjugation : The reactive chlorosulfonyl group allows for bioconjugation with proteins or other biomolecules, aiding in studies related to protein function and interactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonation and chlorination of pyrrole precursors. For example, sulfonyl chloride introduction at the 4-position of the pyrrole ring can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-synthetic purification via recrystallization (e.g., using ethanol/ethyl acetate mixtures) is critical for isolating high-purity crystals .
  • Optimization : Reaction parameters like temperature, solvent polarity, and stoichiometry of chlorosulfonic acid should be systematically varied. Computational tools (e.g., AI-powered synthesis planners) can predict feasible pathways and side products, reducing trial-and-error experimentation .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • X-ray crystallography resolves hydrogen-bonding motifs (e.g., N–H⋯O dimers) and confirms substituent positions .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substitution patterns. For example, the deshielding of the pyrrole ring protons indicates electron-withdrawing effects from the chlorosulfonyl group .
  • FT-IR detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .

Q. What are the key applications of this compound in medicinal chemistry?

  • Applications :

  • Enzyme inhibition : The chlorosulfonyl group enhances electrophilicity, making it a candidate for covalent inhibition of cysteine proteases or kinases .
  • Prodrug development : The carboxylic acid moiety allows conjugation with bioactive molecules (e.g., via esterification or amide coupling) to improve solubility or targeting .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with improved bioactivity or stability?

  • Methods :

  • Quantum chemical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .
  • Molecular docking screens potential interactions with target proteins (e.g., kinases), guiding structural modifications for higher affinity .
    • Case Study : ICReDD’s reaction path search methods integrate computational predictions with experimental validation, accelerating the discovery of novel analogs .

Q. How should researchers resolve contradictions in reactivity data between this compound and similar pyrrole derivatives?

  • Approach :

  • Comparative kinetic studies : Analyze reaction rates under identical conditions (e.g., nucleophilic substitution with amines) to identify steric or electronic effects from the methyl and chlorosulfonyl groups .
  • Isotopic labeling : Use ³⁵S-labeled sulfonyl groups to trace reaction pathways and byproduct formation .

Q. What strategies are effective for crystallizing this compound, and how do intermolecular interactions influence crystal packing?

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes hydrogen-bonded dimer formation, as observed in related pyrrole-carboxylic acids .
  • Interactions : Centrosymmetric dimers via N–H⋯O hydrogen bonds (graph-set motif R₂²(10)) and O–H⋯O chains along the a-axis dominate packing, impacting solubility and melting behavior .

Q. How can reaction scalability be addressed without compromising yield or purity?

  • Scale-up Considerations :

  • Continuous flow reactors improve heat transfer and mixing efficiency during sulfonation, reducing decomposition .
  • Membrane separation technologies (e.g., nanofiltration) isolate intermediates, minimizing manual purification steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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